molecular formula C19H16N6O2S B1225646 N-(4,5-diphenyl-2-oxazolyl)-2-[(1-methyl-5-tetrazolyl)thio]acetamide

N-(4,5-diphenyl-2-oxazolyl)-2-[(1-methyl-5-tetrazolyl)thio]acetamide

Cat. No. B1225646
M. Wt: 392.4 g/mol
InChI Key: DMFWXHHFEQTDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-diphenyl-2-oxazolyl)-2-[(1-methyl-5-tetrazolyl)thio]acetamide is a member of 1,3-oxazoles.

Scientific Research Applications

Anticancer Activity

A study synthesized and evaluated N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their anticancer activity. Among the synthesized compounds, a specific derivative showed high selectivity and potency against A549 human lung adenocarcinoma cells, indicating a potential application in cancer treatment (Evren et al., 2019).

Another study focused on synthesizing N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings. These compounds were tested for antitumor activity against various human tumor cell lines. Among them, specific derivatives displayed considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).

Antimicrobial Effects

A research synthesized 2-[(1/4-methylimidazol/triazol/tetrazol-2/3/5-yl)thio]-N-(4-substituted thiazol-2-yl) acetamide derivatives and investigated their antimicrobial activities against a range of pathogens including bacteria, yeasts, and fungi. These compounds demonstrated considerable antimicrobial effects, suggesting their use in combating foodborne pathogens and other infectious agents (Cankilic & Yurttaş, 2017).

Antioxidant Activity

A study synthesized amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles from arylsulfonylethenesulfonyl oxazolyl/thiazolyl/imidazolyl acetamides and tested them for antioxidant activity. One of the compounds exhibited superior antioxidant activity than the standard Ascorbic acid, indicating its potential as an antioxidant agent (Talapuru et al., 2014).

properties

Molecular Formula

C19H16N6O2S

Molecular Weight

392.4 g/mol

IUPAC Name

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C19H16N6O2S/c1-25-19(22-23-24-25)28-12-15(26)20-18-21-16(13-8-4-2-5-9-13)17(27-18)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,20,21,26)

InChI Key

DMFWXHHFEQTDEK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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